molecular formula C17H18N4O5S B2532726 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034228-68-5

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2532726
CAS No.: 2034228-68-5
M. Wt: 390.41
InChI Key: FVEOXNRXMLJOGQ-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole core, which is known for its diverse biological activities, and a pyrazin-2-yloxy moiety, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.

    Introduction of the Sulfonyl Group: The benzo[d]oxazole intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Attachment of the Piperidine Ring: The sulfonylated benzo[d]oxazole is further reacted with a piperidine derivative, which has been pre-functionalized with a pyrazin-2-yloxy group, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:

    Benzo[d]oxazole Derivatives: These compounds share the benzo[d]oxazole core and exhibit similar biological activities, but differ in their substituents and overall structure.

    Pyrazin-2-yloxy Derivatives: These compounds contain the pyrazin-2-yloxy moiety and are studied for their unique chemical reactivity and potential therapeutic applications.

    Piperidine Derivatives: These compounds feature the piperidine ring and are known for their diverse pharmacological activities.

The uniqueness of this compound lies in its combination of these structural elements, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEOXNRXMLJOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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